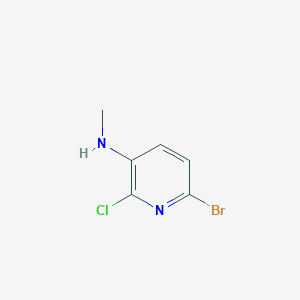
Tetramethylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylpyridin-3-amine is an organic compound belonging to the class of amines It is characterized by a pyridine ring substituted with four methyl groups and an amino group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetramethylpyridin-3-amine can be synthesized through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 3-aminopyridine, methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetonitrile .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the methylation reactions. The use of automated reactors allows for precise control over reaction parameters, leading to efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Tetramethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Tetramethylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism by which tetramethylpyridin-3-amine exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. In enzyme studies, it acts as a competitive inhibitor by binding to the active site, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Trimethylpyridine: Lacks one methyl group compared to tetramethylpyridin-3-amine.
Tetramethylpyridine: Similar structure but without the amino group.
Pyridine: The parent compound with no methyl or amino substitutions.
Uniqueness: this compound is unique due to the presence of both multiple methyl groups and an amino group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2,4,5,6-tetramethylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-5-6(2)9(10)8(4)11-7(5)3/h10H2,1-4H3 |
InChI-Schlüssel |
NVPXOBJSAHPEMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(N=C1C)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(2-Chloro-5-methylphenyl)methyl]piperazine](/img/structure/B13481260.png)



![(3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B13481269.png)
![Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate](/img/structure/B13481274.png)


![4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride](/img/structure/B13481323.png)

